![molecular formula C22H36OP2 B2621969 [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene CAS No. 924294-55-3](/img/structure/B2621969.png)

[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

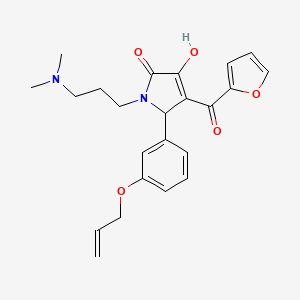

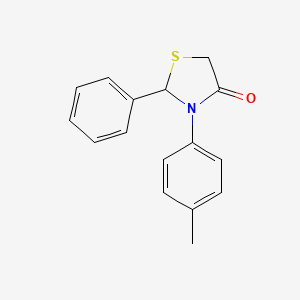

“[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene” is a chiral ligand that can be used to prepare the Duphos-Rhodium metal complex, which is used as a catalyst in asymmetric hydrogenation reactions .

Synthesis Analysis

This compound is used as a chiral ligand in the preparation of the Duphos-Rhodium metal complex . It is also used in the asymmetric hydrogenation of 2-methylenesuccinamic acid .Molecular Structure Analysis

The molecular formula of this compound is C22H36P2 . The SMILES string isCC[C@@H]1CCC@@HP1c2ccccc2P3C@HCC[C@H]3CC . Chemical Reactions Analysis

This compound is used as a catalyst in asymmetric hydrogenation reactions . It is particularly efficient for the asymmetric hydrogenation of various substituted acetamidoacrylates and enol acetates .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.6 and a density of 1.01 g/mL at 25 °C . It is a clear colorless liquid or low melting solid .科学研究应用

Asymmetric Hydrogenation Catalyst

1,2-Bis [(2R,5R)-2,5-diethylphospholano]benzene serves as a ligand for preparing the Duphos-Rhodium metal complex . This complex acts as a highly efficient catalyst in asymmetric hydrogenation reactions . Asymmetric hydrogenation is a crucial process in organic synthesis, allowing the selective reduction of prochiral substrates to yield optically active products. Researchers utilize this catalyst to achieve enantioselective transformations in drug synthesis, natural product chemistry, and fine chemical production .

Homogeneous Catalysis

The compound participates in homogeneous catalysis , specifically in rhodium-catalyzed reactions. Its chiral nature imparts selectivity, making it valuable for promoting various transformations. Researchers explore its use in C-C bond-forming reactions, such as hydroformylation, allylic substitution, and cycloadditions. The ligand’s unique stereochemistry influences the reaction outcome, enabling the synthesis of complex molecules with high enantiopurity .

Bioprocessing and Cell Culture

In bioprocessing and cell culture applications, 1,2-Bis [(2R,5R)-2,5-diethylphospholano]benzene plays a role in optimizing cell growth, protein expression, and biopharmaceutical production. Its coordination chemistry with transition metals allows for tailored catalyst design, impacting yield and selectivity in bioprocesses. Researchers explore its potential in bioconjugation, protein labeling, and enzyme immobilization .

Chiral Ligand for Transition Metals

As a chiral ligand, this compound interacts with transition metals (such as rhodium) to form stable complexes. These complexes exhibit unique reactivity and selectivity, making them valuable tools in synthetic chemistry. Researchers investigate their use in diverse transformations, including asymmetric allylations, cyclopropanations, and cross-coupling reactions .

Coordination Chemistry Studies

1,2-Bis [(2R,5R)-2,5-diethylphospholano]benzene serves as a model compound for studying coordination chemistry. Researchers explore its binding behavior with various metal centers, elucidating factors that influence stability, geometry, and reactivity. Insights gained from such studies contribute to designing novel ligands and understanding metal-ligand interactions .

Ligand Design in Organometallic Complexes

Organometallic complexes containing this ligand find applications in catalysis, materials science, and medicinal chemistry. Researchers tailor ligand structures to optimize properties like solubility, stability, and electronic effects. By incorporating 1,2-Bis [(2R,5R)-2,5-diethylphospholano]benzene, they create multifunctional complexes with enhanced performance in diverse reactions .

作用机制

Target of Action

It is known that this compound is used to prepare the duphos-rhodium metal complex , which suggests that its targets could be related to the catalytic processes in which this complex is involved.

Mode of Action

The mode of action of [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene involves its use as a chiral ligand in the preparation of the Duphos-Rhodium metal complex . This complex is used as a catalyst in asymmetric hydrogenation reactions . The compound’s interaction with its targets likely involves the formation of coordinate bonds with the metal center of the complex, facilitating the asymmetric hydrogenation process.

Biochemical Pathways

The biochemical pathways affected by [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene are related to its role in asymmetric hydrogenation reactions . These reactions are crucial in the synthesis of chiral molecules, which are important in many biological systems. The downstream effects of these reactions can include the production of enantiomerically pure compounds, which can have significant impacts in fields such as pharmaceuticals and agrochemicals.

Result of Action

The molecular and cellular effects of [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene’s action are related to its role in facilitating asymmetric hydrogenation reactions . By acting as a chiral ligand in the Duphos-Rhodium metal complex, it enables the selective production of one enantiomer over the other in these reactions, which can have significant implications in the synthesis of chiral molecules.

未来方向

属性

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36OP2/c1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNSFIIPVBDTTF-UAFMIMERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3CC)CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36OP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide](/img/structure/B2621890.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2621895.png)

![7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2621899.png)

![4-(2,5-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621902.png)

![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2621909.png)